3,5-Difluoro-2-vinylpyridine
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Overview
Description
3,5-Difluoro-2-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3,5-Difluoro-2-vinylpyridine may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as a starting material. The process is optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or organometallic reagents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,5-Difluoro-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Investigated for its potential use in radiotherapy and as a precursor for imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-vinylpyridine involves its interaction with molecular targets through its fluorine atoms and vinyl group. The electron-withdrawing nature of fluorine atoms can influence the reactivity and binding affinity of the compound. The vinyl group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but with azide groups instead of a vinyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups and is used in high-energy materials.
Uniqueness: 3,5-Difluoro-2-vinylpyridine is unique due to the presence of both fluorine atoms and a vinyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines.
Properties
Molecular Formula |
C7H5F2N |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChI Key |
SDJPTLSUTBHXJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
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